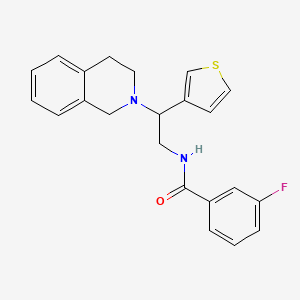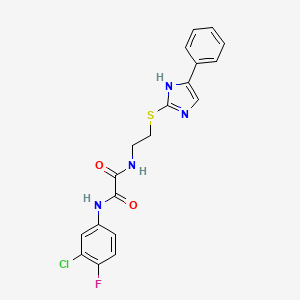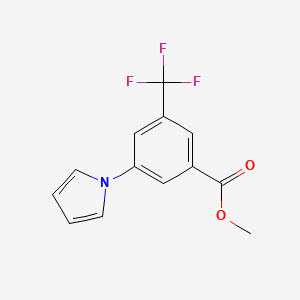
methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a synthetic compound that is widely used in laboratory experiments for various purposes.
Wirkmechanismus
The mechanism of action of methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for memory and cognitive function. This compound binds to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve memory and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase the concentration of acetylcholine in the brain, leading to improved memory and cognitive function. This compound can also inhibit the activity of acetylcholinesterase in insects, leading to their death. This compound has also been shown to inhibit the growth of weeds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate in lab experiments is its potency as an inhibitor of acetylcholinesterase. This compound is a highly potent inhibitor of acetylcholinesterase, which makes it an ideal compound for studying the effects of acetylcholine in the brain. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound is highly toxic and can be dangerous if not handled properly. Therefore, it is important to take appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are several future directions for research involving methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate. One area of research is the development of drugs for the treatment of Alzheimer's disease. This compound has shown promise in preventing the breakdown of acetylcholine in the brain, which is essential for memory and cognitive function. Therefore, further research is needed to develop drugs that can target acetylcholinesterase and improve memory and cognitive function in patients with Alzheimer's disease.
Another area of research is the development of pesticides and herbicides. This compound has shown promise in inhibiting the activity of acetylcholinesterase in insects and weeds. Therefore, further research is needed to develop safe and effective pesticides and herbicides that can target acetylcholinesterase and prevent the growth of insects and weeds.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase and has been used in the development of drugs for the treatment of Alzheimer's disease, as well as pesticides and herbicides. This compound has several advantages and limitations for lab experiments, and there are several future directions for research involving this compound. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesemethoden
The synthesis of methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate involves the reaction of 3-(1H-pyrrol-1-yl) benzoic acid with trifluoromethyl iodide in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The reaction mixture is then purified using column chromatography to obtain pure this compound. The yield of this compound obtained through this method is around 50%.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate is widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This compound has been used in the development of drugs for the treatment of Alzheimer's disease, as it can prevent the breakdown of acetylcholine in the brain, which is essential for memory and cognitive function.
This compound has also been used in the development of pesticides, as it can inhibit the activity of acetylcholinesterase in insects, leading to their death. This compound has also been used in the development of herbicides, as it can inhibit the growth of weeds.
Eigenschaften
IUPAC Name |
methyl 3-pyrrol-1-yl-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-12(18)9-6-10(13(14,15)16)8-11(7-9)17-4-2-3-5-17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXNVUSJBDYGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B2821365.png)
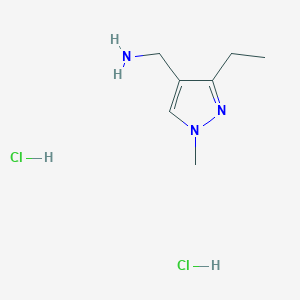

![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline](/img/structure/B2821369.png)
![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2821370.png)
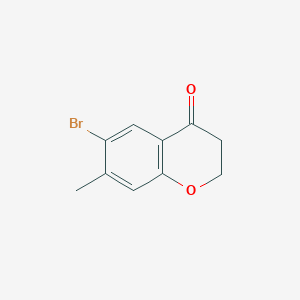
![(Z)-methyl 2-(6-methoxy-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821372.png)
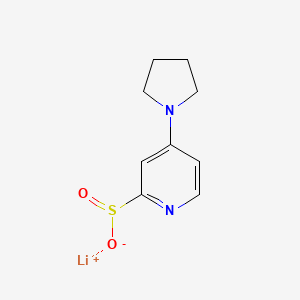
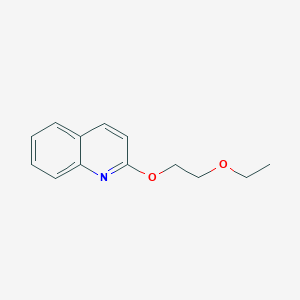
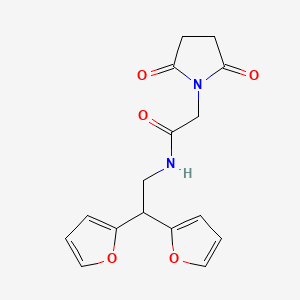
![[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine](/img/structure/B2821381.png)
